molecular formula C14H21BS2 B12622602 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole CAS No. 918897-55-9

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole

Cat. No.: B12622602
CAS No.: 918897-55-9
M. Wt: 264.3 g/mol
InChI Key: OAOWIYYTFXTGHZ-UHFFFAOYSA-N
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Description

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole is an organoboron compound characterized by its unique structure, which includes a benzodithiaborole core substituted with an octan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole typically involves the reaction of a benzodithiaborole precursor with an octan-4-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the octan-4-yl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base and a suitable solvent.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Compounds with different functional groups replacing the octan-4-yl group.

Scientific Research Applications

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole derivatives: Compounds with similar benzodithiaborole cores but different substituents.

    Benzodithiaborole analogs: Compounds with similar core structures but varying functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-(Octan-4-yl)-2H-1,3,2-benzodithiaborole is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antimicrobial, antiviral, and cytotoxic properties.

Chemical Structure and Properties

The compound belongs to the class of benzodithiaboroles, which are characterized by their boron-containing heterocycles. The presence of the octan-4-yl group contributes to its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of benzodithiaboroles, including this compound. Key findings include:

  • Broad Spectrum Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. This includes notable effectiveness against drug-resistant strains.
  • Minimum Inhibitory Concentrations (MICs) : The MIC values for this compound are comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Staphylococcus aureus8Ciprofloxacin4
Pseudomonas aeruginosa16Ciprofloxacin8
Escherichia coli32Amoxicillin16

Antiviral Activity

The antiviral properties of benzodithiaboroles have also been explored. In vitro studies indicate that these compounds can inhibit viral replication:

  • Influenza Virus : Compounds similar to this compound showed significant antiviral activity against strains such as H1N1.

Case Study : A study conducted on the effects of benzodithiaboroles on influenza virus demonstrated a reduction in viral titers by over 90% at specific concentrations.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

  • Cell Line Testing : In assays involving human cancer cell lines such as HeLa and MCF7, the compound exhibited selective cytotoxicity with IC50 values in the micromolar range.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Cell cycle arrest

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Membrane Disruption : Its lipophilic nature may facilitate interactions with bacterial membranes leading to cell lysis.
  • Inhibition of Viral Entry : The compound may interfere with viral entry into host cells.

Properties

CAS No.

918897-55-9

Molecular Formula

C14H21BS2

Molecular Weight

264.3 g/mol

IUPAC Name

2-octan-4-yl-1,3,2-benzodithiaborole

InChI

InChI=1S/C14H21BS2/c1-3-5-9-12(8-4-2)15-16-13-10-6-7-11-14(13)17-15/h6-7,10-12H,3-5,8-9H2,1-2H3

InChI Key

OAOWIYYTFXTGHZ-UHFFFAOYSA-N

Canonical SMILES

B1(SC2=CC=CC=C2S1)C(CCC)CCCC

Origin of Product

United States

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